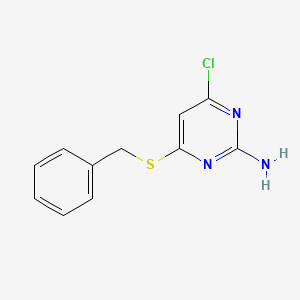![molecular formula C16H16ClNO2 B2641844 4-chloro-2-((E)-{[1-(4-methoxyphenyl)ethyl]imino}methyl)phenol CAS No. 1232827-10-9](/img/structure/B2641844.png)
4-chloro-2-((E)-{[1-(4-methoxyphenyl)ethyl]imino}methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2-((E)-{[1-(4-methoxyphenyl)ethyl]imino}methyl)phenol is a Schiff base compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-((E)-{[1-(4-methoxyphenyl)ethyl]imino}methyl)phenol typically involves the condensation reaction between 4-chlorosalicylaldehyde and 4-methoxyphenyl ethylamine. The reaction is usually carried out in an ethanol solution under reflux conditions for a specific period, often around one hour . The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-chloro-2-((E)-{[1-(4-methoxyphenyl)ethyl]imino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenols.
科学的研究の応用
4-chloro-2-((E)-{[1-(4-methoxyphenyl)ethyl]imino}methyl)phenol has several scientific research applications, including:
作用機序
The mechanism of action of 4-chloro-2-((E)-{[1-(4-methoxyphenyl)ethyl]imino}methyl)phenol involves its interaction with biological targets through its functional groups. The imino group can form hydrogen bonds with biological molecules, while the phenolic group can participate in redox reactions. These interactions can disrupt cellular processes in microorganisms, leading to their antibacterial and antifungal effects . Additionally, the compound’s ability to chelate metal ions can enhance its biological activity by stabilizing reactive intermediates .
類似化合物との比較
Similar Compounds
- 4-chloro-2-((E)-{[1-(4-fluorophenyl)ethyl]imino}methyl)phenol
- 4-chloro-2-((E)-{[1-(4-nitrophenyl)ethyl]imino}methyl)phenol
- 4-chloro-2-((E)-{[1-(4-methylphenyl)ethyl]imino}methyl)phenol
Uniqueness
4-chloro-2-((E)-{[1-(4-methoxyphenyl)ethyl]imino}methyl)phenol is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. The methoxy group can donate electron density through resonance, potentially enhancing the compound’s stability and reactivity in certain chemical reactions . This makes it distinct from similar compounds with different substituents, such as fluoro, nitro, or methyl groups.
特性
IUPAC Name |
4-chloro-2-[1-(4-methoxyphenyl)ethyliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11(12-3-6-15(20-2)7-4-12)18-10-13-9-14(17)5-8-16(13)19/h3-11,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGETWIHJNMNQEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)N=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-bromobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2641761.png)







![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2641771.png)

![ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2641774.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2641777.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2641778.png)
